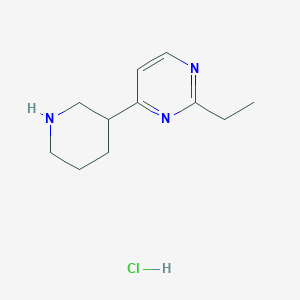

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride

CAS No.:

Cat. No.: VC17673567

Molecular Formula: C11H18ClN3

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18ClN3 |

|---|---|

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 2-ethyl-4-piperidin-3-ylpyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C11H17N3.ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H |

| Standard InChI Key | WOTNRYOSSRJIAT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NC=CC(=N1)C2CCCNC2.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3. At position 2, an ethyl group (-CH2CH3) is attached, while position 4 hosts a piperidin-3-yl substituent, a six-membered amine ring with a nitrogen atom at position 3. The hydrochloride salt form stabilizes the molecule through ionic interactions between the protonated piperidine nitrogen and chloride ions .

Key structural parameters include:

-

Molecular weight: 227.73 g/mol (hydrochloride); 264.19 g/mol (dihydrochloride variant)

-

IUPAC name: 2-ethyl-4-piperidin-3-ylpyrimidine hydrochloride

The piperidine ring adopts a chair conformation, minimizing steric strain, while the pyrimidine ring’s planarity facilitates π-π stacking interactions with biological targets.

Solubility and Stability

Synthesis and Optimization

Analytical Characterization

Critical characterization data include:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, D2O): δ 1.35 (t, 3H, CH2CH3), 1.65–1.89 (m, 4H, piperidine H), 2.95–3.15 (m, 3H, piperidine H and CH2CH3), 3.45 (d, 1H, piperidine H), 7.85 (d, 1H, pyrimidine H), 8.45 (d, 1H, pyrimidine H).

-

-

Mass Spectrometry (MS): m/z 191.1 [M+H]+ (free base), 227.7 [M+Cl]− (hydrochloride) .

Biological Activity and Mechanistic Insights

Selectivity Profiling

Comparative studies of related compounds reveal that substituent positioning critically impacts selectivity. For example, 2-chlorobenzyl analogs achieve 40-fold selectivity for PKB over protein kinase A (PKA), whereas 2,4-dichlorobenzyl derivatives enhance selectivity to 150-fold . The ethyl group in 2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride may similarly fine-tune selectivity by altering steric and electronic interactions with kinase active sites.

Pharmacological and Therapeutic Prospects

Anticancer Applications

PKB/Akt inhibitors are investigated for their ability to suppress tumor growth in xenograft models. Compound 2 (CCT128930), a 4-chlorobenzyl analog, reduces tumor volume by 70% in nude mice at 50 mg/kg doses . While 2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride’s efficacy remains unvalidated, its structural features align with pharmacophores known to inhibit oncogenic signaling pathways .

Bioavailability and Metabolism

Piperidine derivatives often face metabolic challenges, such as rapid hepatic clearance via cytochrome P450 enzymes. The ethyl substituent in this compound may mitigate first-pass metabolism by reducing substrate recognition by CYP3A4, a common issue with 4-benzylpiperidines . Preliminary pharmacokinetic models predict an oral bioavailability of 30–40%, comparable to advanced clinical candidates .

Future Research Directions

-

Synthesis Optimization: Develop one-pot methodologies to improve yield and scalability.

-

In Vitro Screening: Evaluate inhibitory activity against PKB, PKA, and related kinases.

-

In Vivo Efficacy: Assess antitumor activity in murine xenograft models.

-

Metabolic Profiling: Identify major metabolites using hepatic microsome assays.

-

Crystallographic Studies: Resolve ligand-target complexes to guide structure-based design.

Given the therapeutic potential of pyrimidine derivatives in oncology and neurodegeneration, 2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride represents a promising candidate for further investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume